molecular formula C18H22N4O B6774571 N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine

N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B6774571
M. Wt: 310.4 g/mol
InChI Key: PVWTZWKZYQUBFA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a unique combination of an indene moiety, a morpholine ring, and a pyrimidine core

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-4-16-14(3-1)5-6-15(16)12-19-17-11-18(21-13-20-17)22-7-9-23-10-8-22/h1-4,11,13,15H,5-10,12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWTZWKZYQUBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CNC3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrimidine Core: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidines and appropriate nucleophiles.

    Morpholine Ring Incorporation: The morpholine ring is typically added through nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the indene moiety, often using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety might yield indanones, while substitution reactions could introduce various functional groups onto the pyrimidine or morpholine rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural complexity. It can serve as a probe in biochemical assays to investigate the activity of various biological targets.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It may act as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the morpholine and pyrimidine rings can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-ylmethyl)-6-morpholin-4-ylpyrimidin-4-amine: shares similarities with other indene-based compounds, such as indanones and indenes, which also feature the indene moiety.

    Morpholine-containing compounds: These include various pharmaceuticals and agrochemicals that utilize the morpholine ring for its chemical stability and biological activity.

    Pyrimidine derivatives: Compounds like 4-aminopyrimidine and its derivatives are widely studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of the indene moiety, morpholine ring, and pyrimidine core in a single molecule provides a versatile scaffold for the development of new compounds with enhanced properties.

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